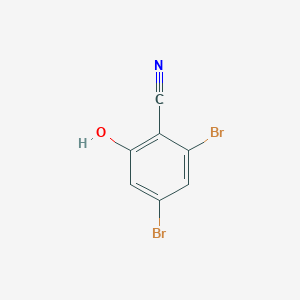

2,4-Dibromo-6-hydroxybenzonitrile

Descripción

Contextualization within Aromatic Halogenation and Nitrile Chemistry

The synthesis of halogenated and hydroxylated benzonitriles lies at the intersection of two fundamental areas of organic chemistry: aromatic halogenation and nitrile chemistry. Aromatic halogenation is a classic example of electrophilic aromatic substitution, where a hydrogen atom on an aromatic ring is replaced by a halogen. organicchemistrytutor.comlibretexts.org This process typically requires a catalyst, such as a Lewis acid, to activate the halogen, making it a sufficiently strong electrophile to attack the stable aromatic ring. libretexts.orgmasterorganicchemistry.com The nature and position of existing substituents on the benzene (B151609) ring direct the position of the incoming halogen.

Nitrile chemistry, on the other hand, encompasses the reactions and properties of the cyano group. The nitrile group is a versatile functional group that can undergo various transformations. researchgate.net The synthesis of aromatic nitriles often involves methods like the Sandmeyer reaction or the Rosenmund-von Braun reaction, which convert aryl halides into aryl nitriles. numberanalytics.com The presence of both halogens and a hydroxyl group on a benzonitrile (B105546) ring creates a molecule with multiple reactive sites, allowing for a rich and complex chemical behavior.

Significance of Dihalogenated Hydroxybenzonitriles in Chemical Research

Dihalogenated hydroxybenzonitriles are a class of compounds that have garnered significant interest in chemical research. The combination of two halogen atoms, a hydroxyl group, and a nitrile function on a single aromatic ring imparts unique electronic and steric properties. These structural features can lead to specific intermolecular interactions, influencing crystal packing and the formation of supramolecular structures. nih.gov

Furthermore, these compounds serve as valuable building blocks in organic synthesis. The strategic placement of the functional groups allows for selective reactions, enabling the construction of more complex molecules. Research has shown that halohydroxybenzonitriles are a newly identified group of halogenated aromatic compounds with relevance in various chemical studies. researchgate.net

Overview of 2,4-Dibromo-6-hydroxybenzonitrile Research Landscape

While the broader class of dihalogenated hydroxybenzonitriles has been a subject of study, research specifically focused on the isomer 2,4-Dibromo-6-hydroxybenzonitrile is more niche. The existing research landscape primarily revolves around its synthesis and characterization. Various synthetic methods have been explored to produce this compound, often starting from simpler substituted phenols or benzonitriles.

The characterization of 2,4-Dibromo-6-hydroxybenzonitrile involves spectroscopic techniques to confirm its structure and purity. While detailed investigations into its specific applications are less common in publicly available literature, its structural similarity to other well-studied dihalogenated hydroxybenzonitriles suggests its potential as an intermediate in the synthesis of novel compounds with interesting properties. The study of its crystal structure and intermolecular interactions provides insights into how these molecules self-assemble, which is a fundamental aspect of materials science and crystal engineering. nih.gov

Physicochemical Properties of 2,4-Dibromo-6-hydroxybenzonitrile

| Property | Value |

| Molecular Formula | C₇H₃Br₂NO |

| Molecular Weight | 276.91 g/mol |

| IUPAC Name | 2,6-dibromo-4-hydroxybenzonitrile (B3033048) |

| Synonyms | 3,5-dibromo-4-cyanophenol |

| CAS Number | 74283-33-3 |

| Physical Form | Solid |

| InChI | 1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H |

| InChIKey | BWIKNENYIJXHDG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Br)C#N)Br)O |

This data is compiled from multiple sources for comprehensive reference. cymitquimica.comnih.gov

Synthesis of 2,4-Dibromo-6-hydroxybenzonitrile

A documented method for synthesizing 2,6-dibromo-4-cyanophenol (an isomer of 2,4-Dibromo-6-hydroxybenzonitrile) involves the reaction of 4-hydroxybenzonitrile (B152051) with sodium peroxydisulfate (B1198043) and a bromine source like sodium bromide or potassium bromide. google.com The reaction can be carried out in various solvents such as tetrahydrofuran (B95107), N,N-dimethylformamide, or aqueous methanol (B129727)/acetonitrile mixtures, either under UV irradiation or with heating. google.com These methods have been reported to produce the desired product in high yields and purity. google.com

For instance, one procedure involves reacting 4-hydroxybenzonitrile with sodium peroxydisulfate and sodium bromide in tetrahydrofuran under a UV lamp for 10 hours, resulting in a 95.6% yield. google.com Another approach uses N,N-dimethylformamide as the solvent and heats the reaction mixture at 80°C for 5 hours, yielding the product at 93.8%. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEHUYDPUNXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380517 | |

| Record name | 2,4-dibromo-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-86-8 | |

| Record name | Benzonitrile, 2,4-dibromo-6-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73289-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dibromo-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dibromo 6 Hydroxybenzonitrile

Direct Bromination and Cyanation Strategies for Benzonitrile (B105546) Scaffolds

The direct functionalization of benzonitrile scaffolds, particularly those containing a hydroxyl group, presents a common and efficient route to 2,4-dibromo-6-hydroxybenzonitrile. These methods often involve electrophilic aromatic substitution reactions where the activating hydroxyl group directs the incoming electrophiles.

Peroxydisulfate-Mediated Bromination of 4-Hydroxybenzonitrile (B152051)

A notable method for the synthesis of 2,6-dibromo-4-cyanophenol involves the use of 4-hydroxybenzonitrile as a starting material. google.com This process utilizes a peroxydisulfate (B1198043), such as sodium peroxydisulfate, in the presence of a bromide source like sodium or potassium bromide. google.com The reaction can be initiated either by heating or by ultraviolet irradiation. google.com This approach is highlighted as an environmentally friendly chemical process due to its high yield and avoidance of pollution. google.com

For instance, reacting 4-hydroxybenzonitrile with sodium peroxydisulfate and sodium bromide in N,N-dimethylformamide at 80°C for 5 hours resulted in a 93.8% yield of 2,6-dibromo-4-cyanophenol with a purity of 96.5%. google.com Alternatively, using a 50% methanol (B129727) aqueous solution as the solvent and irradiating the mixture with a UV lamp for 8 hours yielded the product in 94% yield and 98% purity. google.com Another variation using tetrahydrofuran (B95107) as the solvent and UV irradiation for 10 hours produced the desired compound in 95.6% yield and 98.3% purity. google.com

Eco-Friendly Approaches in Bromination Chemistry of Aromatic Systems

The development of environmentally benign bromination methods for aromatic compounds is a significant area of research. Traditional methods often employ molecular bromine, which can lead to polybromination and the formation of complex mixtures, especially with highly activated rings like phenols. researchgate.netresearchgate.net

One eco-friendly approach utilizes an AlBr₃-Br₂ system in water, which offers a fast, efficient, and regioselective bromination of aromatic compounds. researchgate.netresearchgate.net This method is also economical and allows for the recycling of reagents. researchgate.netresearchgate.net Another green chemistry approach for aromatic bromination uses sodium bromide (NaBr) and sodium perborate (B1237305) (SPB), which are inexpensive and stable compounds. digitellinc.com This method serves as a safer alternative to traditional electrophilic aromatic substitutions like nitration, which require strong and hazardous acids. digitellinc.com Furthermore, sustainable and efficient aerobic bromination has been developed using an ionic liquid as a catalyst in a transition-metal-free system. nih.gov This method allows for controllable chemoselectivity and can utilize either HBr or NaBr/AcOH as the bromine source. nih.gov

Precursor-Based Synthesis and Functional Group Interconversions towards 2,4-Dibromo-6-hydroxybenzonitrile and Analogues

An alternative to direct functionalization is the synthesis from precursors that already contain some of the necessary functional groups. This often involves the conversion of one functional group to another, such as the dehydration of an amide to a nitrile.

Dehydration Routes for Nitrile Formation from Amide Precursors

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. researchgate.net This dehydration can be achieved using various reagents. A highly efficient method is the catalytic Appel-type dehydration, which uses oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide. organic-chemistry.orgurfu.ru This reaction is typically complete in under 10 minutes under mild conditions and is compatible with a wide range of aromatic, heteroaromatic, and aliphatic amides. organic-chemistry.orgurfu.ru

Other methods for amide dehydration include the use of transition-metal catalysts, which allow for milder reaction conditions and tolerate a variety of functional groups. researchgate.net For example, a copper-hydride-catalyzed silylative dehydration of primary amides provides an economical route to nitriles. organic-chemistry.org Non-catalyzed dehydrations using reagents like propylphosphonic anhydride (B1165640) (T3P) are also effective for converting aromatic aldehydes to nitriles. organic-chemistry.org

Synthesis from Related Halogenated Phenols and Anilines

The synthesis of 2,4-dibromo-6-hydroxybenzonitrile and its analogs can also start from halogenated phenols and anilines. For instance, 3,5-dibromo-4-hydroxybenzonitrile can be prepared from 4-cyanophenol by reaction with preformed bromine chloride in 3% aqueous hydrogen bromide. google.com This method suppresses the formation of chlorinated by-products. google.com

Another example is the synthesis of 2,6-difluoro-4-hydroxycyanobenzene, which starts from 3,5-difluoroaniline. researchgate.net The synthesis involves bromination, diazotization-hydrolysis, and finally cyanidation to yield the desired product. researchgate.net

General Reactivity Studies of 2,4-Dibromo-6-hydroxybenzonitrile and Related Aromatic Systems

The reactivity of 2,4-dibromo-6-hydroxybenzonitrile is influenced by the interplay of its functional groups: the electron-withdrawing nitrile and bromo substituents and the electron-donating hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group is susceptible to nucleophilic addition reactions. cymitquimica.com

Electrophilic Aromatic Substitution Reactions on Halogenated Phenolic Benzonitriles

The aromatic ring of 2,4-Dibromo-6-hydroxybenzonitrile is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) derivatives. chemistrysteps.comlibretexts.orglibretexts.org The outcome of such reactions is governed by the directing and activating or deactivating effects of the existing substituents: the hydroxyl (-OH) group, the bromine (-Br) atoms, and the nitrile (-CN) group.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. masterorganicchemistry.com In 2,4-Dibromo-6-hydroxybenzonitrile, the positions ortho to the hydroxyl group are occupied by a bromine atom (C2) and the nitrile group (C6). The para position is also substituted with a bromine atom (C4).

Bromine Atoms (-Br): Halogens are deactivating yet ortho-, para-directing. They decrease the ring's reactivity towards electrophiles compared to benzene but direct incoming groups to the positions ortho and para to themselves.

Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director due to its electron-withdrawing nature.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄), which introduce -NO₂ and -SO₃H groups, respectively. libretexts.org

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This allows for a variety of transformations of the cyano moiety in 2,4-Dibromo-6-hydroxybenzonitrile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. lumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₃O⁺) protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to a carboxylic acid. libretexts.orgyoutube.com

Base-catalyzed hydrolysis: A strong nucleophile like hydroxide (B78521) (OH⁻) can directly attack the nitrile carbon. The resulting imine anion is protonated by water, tautomerizes to an amide, and is then further hydrolyzed to a carboxylate salt, which can be neutralized to the carboxylic acid. chemistrysteps.comopenstax.org

Reduction: The nitrile group can be reduced to a primary amine.

Using strong reducing agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines (R-CH₂NH₂). The reaction involves two successive nucleophilic additions of a hydride ion. libretexts.orglibretexts.org

Using catalytic hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium, or platinum can also achieve this reduction. libretexts.orgwikipedia.org Milder conditions can sometimes be achieved using reagents like diisopropylaminoborane. nih.gov

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an imine intermediate. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This provides a method for forming a new carbon-carbon bond and introducing a ketone functionality.

| Reaction Type | Reagents | Product Functional Group | References |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | lumenlearning.comlibretexts.org |

| Base Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid | chemistrysteps.comopenstax.org |

| Reduction to Amine | 1. LiAlH₄; 2. H₂O | Primary Amine | libretexts.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Primary Amine | libretexts.orgwikipedia.org |

| Reduction to Aldehyde | 1. DIBAL-H; 2. H₂O | Aldehyde | libretexts.orgwikipedia.org |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone | masterorganicchemistry.comorganic-chemistry.org |

Hydroxyl Group Derivatization and Reactivity Modulation in Phenolic Benzonitriles

The phenolic hydroxyl group in 2,4-Dibromo-6-hydroxybenzonitrile is a key site for derivatization, which can be used to protect the group or modulate the electronic properties of the aromatic ring. Common derivatization reactions include etherification and esterification.

Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form an ether. Converting the -OH group to an ether (-OR) changes its electronic influence. While still an activating, ortho-, para-director, its activating strength is slightly modified, which can influence the outcome of subsequent reactions on the aromatic ring.

Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270). This converts the -OH group to an ester group (-OCOR). The ester group is less activating than the hydroxyl or ether group, thereby reducing the electron-donating capacity into the ring. This modulation can be useful in controlling the regioselectivity and reactivity in other transformations.

These derivatizations are crucial for multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked.

Cross-Coupling Reactions Involving Brominated Benzonitriles

The two bromine atoms on the aromatic ring of 2,4-Dibromo-6-hydroxybenzonitrile serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the bromine atoms at positions C2 and C4 may allow for selective or sequential couplings.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents. nih.govresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.govyoutube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, or an ammonia (B1221849) equivalent. wikipedia.orgacsgcipr.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgepa.govorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System | References |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd catalyst, Base | organic-chemistry.orglibretexts.orgnih.gov |

| Heck-Mizoroki | Alkene | C-C | Pd catalyst, Base | wikipedia.orgorganic-chemistry.orgnih.gov |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base | libretexts.orgwikipedia.orgacsgcipr.org |

These cross-coupling reactions significantly expand the synthetic utility of 2,4-Dibromo-6-hydroxybenzonitrile, allowing for its elaboration into a wide array of more complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 6 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4-Dibromo-6-hydroxybenzonitrile is expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons and the hydroxyl proton.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these protons are not equivalent and would appear as two distinct signals. They would likely present as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromo and cyano groups and the electron-donating effect of the hydroxyl group, typically appearing in the downfield region of the spectrum.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is typically found further downfield.

| Predicted ¹H NMR Data for 2,4-Dibromo-6-hydroxybenzonitrile |

| Proton |

| Aromatic H |

| Aromatic H |

| Hydroxyl H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,4-Dibromo-6-hydroxybenzonitrile, seven distinct carbon signals are expected.

Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments and should therefore produce six separate signals. The carbons bonded to the bromine atoms (C-Br) and the hydroxyl group (C-OH) would have their chemical shifts significantly influenced by these substituents.

Nitrile Carbon: The carbon of the cyano group (-C≡N) has a characteristic chemical shift and typically appears in the range of 115-120 ppm.

| Predicted ¹³C NMR Data for 2,4-Dibromo-6-hydroxybenzonitrile |

| Carbon |

| Aromatic C-H |

| Aromatic C-H |

| Aromatic C-Br |

| Aromatic C-Br |

| Aromatic C-OH |

| Aromatic C-CN |

| Nitrile C≡N |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| HR-MS Data for 2,4-Dibromo-6-hydroxybenzonitrile (C₇H₃Br₂NO) |

| Parameter |

| Molecular Formula |

| Calculated Exact Mass |

| Observed m/z |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dibromo-6-hydroxybenzonitrile would display several key absorption bands confirming the presence of its main functional groups.

O-H Stretch: A broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) is characteristic of the hydroxyl group's stretching vibration.

C≡N Stretch: The nitrile group exhibits a sharp, medium-intensity absorption band in a relatively clean region of the spectrum, usually around 2220-2260 cm⁻¹.

Aromatic C-H Stretch: Signals for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in one or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretches would appear in the fingerprint region of the spectrum, at lower wavenumbers.

| Predicted IR Absorption Data for 2,4-Dibromo-6-hydroxybenzonitrile |

| Functional Group |

| O-H (hydroxyl) |

| C≡N (nitrile) |

| Aromatic C-H |

| Aromatic C=C |

Despite a comprehensive search for scientific literature and spectroscopic data, detailed research findings and specific data tables for the chemical compound 2,4-Dibromo-6-hydroxybenzonitrile (CAS No. 73289-86-8) are not available in the public domain. As a result, the following article on its spectroscopic characterization and structural elucidation cannot be provided at this time.

The inquiry specifically requested in-depth information regarding advanced spectroscopic probes for the molecular structure and dynamics of 2,4-Dibromo-6-hydroxybenzonitrile. This includes detailed research findings and data tables which are essential for a thorough and scientifically accurate article.

While information is available for related isomers such as 2,6-dibromo-4-hydroxybenzonitrile (B3033048) and 3,5-dibromo-4-hydroxybenzonitrile, the strict requirement to focus solely on 2,4-Dibromo-6-hydroxybenzonitrile cannot be met due to the absence of specific data for this compound in the searched scientific databases and literature.

Further research or de novo spectroscopic analysis of 2,4-Dibromo-6-hydroxybenzonitrile would be required to generate the data necessary to fulfill the original request.

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Hydroxybenzonitrile

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the properties of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like dihalo-hydroxybenzonitriles. DFT calculations are instrumental in determining optimized geometries, conformational preferences, and electronic characteristics. nih.govresearchgate.net

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. orientjchem.org For molecules like 3,5-Dibromo-4-hydroxybenzonitrile, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G* or cc-pVTZ), are used to calculate the equilibrium structure. nih.govresearchgate.netnih.gov

The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the molecule is at its lowest point. This optimized structure provides crucial data on the molecule's spatial configuration. Conformational analysis, often performed through potential energy surface scans, investigates how the molecule's energy changes with the rotation around specific bonds, helping to identify the most stable conformer. nih.gov

Table 1: Representative Optimized Geometric Parameters (DFT) This table illustrates typical geometric parameters that are determined through DFT calculations for aromatic compounds. The specific values are highly dependent on the level of theory and basis set used.

| Parameter | Description | Typical Value Range |

| C-Br Bond Length | The distance between a carbon atom of the benzene (B151609) ring and a bromine atom. | 1.88 - 1.92 Å |

| C-C Bond Length | The distance between adjacent carbon atoms within the benzene ring. | 1.38 - 1.41 Å |

| C-O Bond Length | The distance between the phenolic carbon and the oxygen atom. | 1.35 - 1.38 Å |

| C-CN Bond Length | The distance between the ring carbon and the cyano group carbon. | 1.43 - 1.46 Å |

| C≡N Bond Length | The distance between the carbon and nitrogen atoms of the cyano group. | 1.15 - 1.17 Å |

| C-C-C Bond Angle | The angle formed by three adjacent carbon atoms in the benzene ring. | ~120° |

| C-C-Br Bond Angle | The angle involving a bromine substituent on the benzene ring. | ~120° |

Note: These are generalized values. Precise figures are obtained from specific computational output files.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. biomedres.us The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. biomedres.usnih.gov These descriptors are crucial for predicting how a molecule will interact with other chemical species. irjweb.com

Table 2: Calculated Electronic Properties of 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

| Property | Description | Calculated Value | Source |

| Dipole Moment | A measure of the net molecular polarity. | 2.50 Debye | orientjchem.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with method | nih.govresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies with method | nih.govresearchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | Varies with method | irjweb.combiomedres.us |

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of computational methods based entirely on quantum mechanics and fundamental physical constants, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a rigorous approach to solving the electronic Schrödinger equation.

While DFT has become more prevalent for larger systems, ab initio calculations are fundamental for high-accuracy benchmarks and for studying systems where DFT may be less reliable. They can be used to investigate molecular structures, vibrational frequencies, and electronic properties. Although widely used in computational chemistry, specific ab initio molecular orbital studies focused solely on 2,4-Dibromo-6-hydroxybenzonitrile are not prominently featured in the surveyed literature, with many recent studies preferring the computationally efficient DFT methods for systems of this size.

Theoretical Studies of Intermolecular Interactions and Crystal Packing

Theoretical studies are essential for understanding how individual molecules assemble into larger, ordered structures like crystals. These interactions govern physical properties such as melting point, solubility, and polymorphism.

In the solid state, the arrangement of molecules is dictated by intermolecular forces. For the 3,5-dihalo-4-hydroxybenzonitrile series, a dominant interaction is the hydrogen bond formed between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-CN) of a neighboring molecule. researchgate.net

Crystal structure analysis reveals that 3,5-dichloro-4-hydroxybenzonitrile (B167504) and its dibromo and diiodo counterparts assemble in distinct chain-like arrangements held together by these O-H···N≡C interactions. In the case of the dibromo and diiodo compounds, these chains are further organized into approximately planar sheets through halogen-halogen (X···X) interactions. researchgate.net This layered structure is a key feature of their crystal packing.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Isostructurality refers to different compounds having the same or very similar crystal structures. The 3,5-dihalo-4-hydroxybenzonitrile family provides a remarkable example of these phenomena.

Studies have shown that both the dibromo (3,5-dibromo-4-hydroxybenzonitrile) and diiodo (3,5-diiodo-4-hydroxybenzonitrile) compounds exhibit at least two polymorphic forms. These polymorphs arise from different stacking arrangements of the two-dimensional sheets formed by the molecules. researchgate.net

Furthermore, the entire series displays a high degree of two-dimensional isostructurality. The planar sheets formed by the dibromo and diiodo compounds are essentially identical. This leads to a situation described as an "extreme example of two-dimensional isostructuality," where the fundamental structural motif is conserved across different halogen substitutions, with variations occurring primarily in the three-dimensional packing of these layers. researchgate.net

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling and computational chemistry have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms that are often difficult, if not impossible, to probe through experimental means alone. For a molecule such as 2,4-Dibromo-6-hydroxybenzonitrile, computational approaches, particularly those based on Density Functional Theory (DFT), can provide profound insights into potential reaction pathways, transition state geometries, and the thermodynamic and kinetic parameters that govern its reactivity. While specific theoretical studies on the reaction mechanisms of 2,4-Dibromo-6-hydroxybenzonitrile are not extensively documented in public literature, the principles and methodologies can be understood by examining computational investigations of functionally similar molecules, such as brominated phenols and substituted benzonitriles.

Theoretical investigations are crucial for understanding reactions like further electrophilic substitution, nucleophilic substitution of the bromine atoms, or reactions involving the hydroxyl and nitrile functional groups. These studies can predict the most likely sites for reactivity, the influence of the existing substituents on the aromatic ring, and the energy barriers associated with different potential reaction pathways.

A common application of theoretical modeling is in the study of electrophilic aromatic substitution. For a substituted benzene ring like that in 2,4-Dibromo-6-hydroxybenzonitrile, the existing hydroxyl, bromo, and cyano groups direct the position of any incoming electrophile. DFT calculations can be employed to model the reaction profile for the substitution at different positions on the ring. For instance, a study on the HBr-assisted electrophilic aromatic bromination of substituted benzenes using DFT at the ωB97X-D/cc-pVTZ level of theory has shown that the reaction can proceed through either a direct substitution or an addition-elimination mechanism. rsc.org Such studies often reveal that the formation of a stable charged Wheland intermediate is not always the case. rsc.org The directing effects of electron-donating groups, like the hydroxyl group, and electron-withdrawing groups are explained through a combination of conceptual DFT reactivity indices, aromaticity indices, and non-covalent interaction analysis. rsc.org

The kinetics and mechanism of the bromination of phenols in aqueous solution have also been a subject of both experimental and theoretical interest. It has been found that the attack of bromine on phenols can be subject to general base catalysis. cdnsciencepub.com Computational models can explore the transition states of such reactions, providing a detailed picture of how the phenolic proton is abstracted in concert with the electrophilic attack by bromine. cdnsciencepub.com

Furthermore, computational studies on the reactivity of the benzonitrile (B105546) group, such as in [3+2] cycloaddition reactions of benzonitrile N-oxides, demonstrate the power of DFT to predict reaction outcomes. These studies can determine whether a reaction proceeds through a one-step or a stepwise mechanism and can explain the observed regioselectivity by analyzing the electronic properties of the reactants and the transition states. nih.govmdpi.com

The following tables present hypothetical data structured after findings from theoretical studies on related brominated aromatic compounds to illustrate the type of information that can be obtained from computational modeling.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔE) for a Hypothetical Further Bromination of a Dibrominated Phenol

| Position of Bromination | ΔE‡ (kcal/mol) | ΔE (kcal/mol) |

| C3 | 25.8 | -12.3 |

| C5 | 22.1 | -15.7 |

This table illustrates how computational chemistry can predict the most favorable position for an additional electrophilic substitution by comparing the activation energies for the reaction at different sites.

Table 2: Computed Thermodynamic Data for a Hypothetical Nucleophilic Substitution Reaction on a Brominated Benzonitrile

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |

| Formation of Meisenheimer Complex | -5.2 | +8.1 | -44.6 |

| Elimination of Bromide | +12.7 | -2.5 | +50.9 |

This table demonstrates the kind of thermodynamic data that can be generated to understand the feasibility and spontaneity of different steps in a reaction mechanism.

Synthesis and Properties of Analogues and Derivatives of 2,4 Dibromo 6 Hydroxybenzonitrile

Halogenated Benzonitrile (B105546) Derivatives

The introduction of different halogen atoms or the alteration of their positions on the benzonitrile ring significantly influences the compound's properties. This section examines the synthesis and characteristics of various halogenated benzonitrile derivatives.

Monobrominated and Difluorinated Hydroxybenzonitriles

The synthesis of specific halogenated hydroxybenzonitriles often involves multi-step processes starting from readily available precursors. For instance, 2,6-difluoro-4-hydroxybenzonitrile (B48942) can be synthesized from 3,5-difluoroaniline. researchgate.net The process involves bromination, followed by diazotization hydrolysis and then cyanidation. researchgate.net The optimization of the diazotization hydrolysis step is critical for achieving a good yield. researchgate.net

The properties of these compounds are influenced by the nature and position of the halogen atoms. For example, the presence of fluorine atoms can significantly alter the electronic properties and reactivity of the molecule.

Other Halogenated Benzonitrile Isomers and Related Haloanilines

A variety of other halogenated benzonitrile isomers can be prepared through different synthetic routes. One common method is the vapor-phase chlorination of benzonitrile or its partially chlorinated derivatives at high temperatures, which can produce compounds like pentachlorobenzonitrile. google.com This process is notable for not requiring a catalyst. google.com Another approach involves the reaction of an aromatic halo-derivative with a metal cyanide. google.com The synthesis of chlorinated benzonitriles can also be achieved by reacting chlorinated benzotrichlorides with ammonium (B1175870) chloride in the presence of a catalyst. google.com For example, ortho-chloro-benzonitrile can be formed from ortho-chloro-benzotrichloride, and para-chloro-benzonitrile from para-chloro-benzotrichloride. google.com Similarly, 2,4-dichloro-benzonitrile can be synthesized from 2,4-dichloro-benzotrichloride. google.com

Haloanilines, which are structurally related to halogenated benzonitriles, are another important class of compounds. They can be formed as disinfection byproducts in drinking water. nih.govacs.org Studies have shown that haloanilines can be stable in the absence of disinfectants but degrade in the presence of chlorine or chloramine. nih.govacs.org The stability and reactivity of these compounds are of significant interest due to their potential environmental and biological implications. nih.govacs.org

Table 1: Synthesis of Halogenated Benzonitriles

| Compound | Starting Material(s) | Key Reaction Steps | Reference |

| 2,6-Difluoro-4-hydroxybenzonitrile | 3,5-Difluoroaniline | Bromination, Diazotization Hydrolysis, Cyanidation | researchgate.net |

| Pentachlorobenzonitrile | Benzonitrile and Chlorine | High-temperature vapor-phase chlorination | google.com |

| Ortho-chloro-benzonitrile | Ortho-chloro-benzotrichloride, Ammonium Chloride | Catalytic reaction | google.com |

| Para-chloro-benzonitrile | Para-chloro-benzotrichloride, Ammonium Chloride | Catalytic reaction | google.com |

| 2,4-Dichloro-benzonitrile | 2,4-Dichloro-benzotrichloride, Ammonium Chloride | Catalytic reaction | google.com |

Pyridine-Based Benzonitrile Analogues

The synthesis of pyridine-based analogues can be achieved through various methods. One approach is the Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of enamines with alkynones. core.ac.uk This method allows for the creation of polysubstituted pyridines with controlled regiochemistry. core.ac.uk Another strategy involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles to create functionalized pyridine-based compounds. nih.gov

The resulting pyridine-based benzonitrile analogues have been investigated for a range of applications, leveraging the unique properties imparted by the pyridine moiety. nih.gov The basicity of the pyridine ring, for instance, is a key characteristic that can be tuned by the presence of different substituents. researchgate.net

Structure-Reactivity Relationships in Substituted Benzonitriles and their Derivatives

The relationship between the structure of substituted benzonitriles and their reactivity is a fundamental area of study. The nature and position of substituents on the aromatic ring significantly impact the electronic properties and, consequently, the chemical behavior of the molecule. dp.tech

For instance, the presence of electron-donating or electron-withdrawing groups can influence the electron density of the nitrile group and the aromatic ring, affecting their susceptibility to nucleophilic or electrophilic attack. masterorganicchemistry.com In the case of haloanilines, the type and position of the halogen atom can affect their stability and degradation pathways. nih.govacs.org

Computational studies, such as those employing density functional theory (DFT), have been used to understand the electronic structure and predict the reactivity of these molecules. kuleuven.bekuleuven.be These theoretical approaches, combined with experimental data, provide valuable insights into the structure-reactivity relationships that govern the chemical behavior of substituted benzonitriles and their derivatives.

Design and Synthesis of Novel Molecular Architectures Incorporating the Benzonitrile Scaffold

The benzonitrile scaffold serves as a versatile building block for the design and synthesis of novel molecular architectures with diverse functionalities. mdpi.com By strategically attaching different functional groups to the benzonitrile core, chemists can create complex molecules with tailored properties.

One approach involves the use of multi-armed molecular hubs that can be derivatized with various building blocks, including benzonitrile derivatives. mdpi.com This strategy allows for the construction of linear, cyclic, or branched scaffolds with precise control over the number and placement of functional units. mdpi.com

The synthesis of these novel architectures often employs modern synthetic methodologies, such as cross-coupling reactions. For example, photoredox/nickel dual catalysis has been utilized for the C-C and C-N cross-coupling of aryl halides with formamide, providing a direct route to unprotected benzamides and N-arylformamides. acs.org Such methods offer efficient and selective ways to incorporate the benzonitrile motif into larger, more complex structures.

The development of these novel molecular architectures is driven by the pursuit of new materials and biologically active compounds. For example, benzothiazole-benzonitrile based chromophores have been synthesized and shown to exhibit interesting photophysical and antimicrobial properties. nih.gov Similarly, benzoxazole-isatin conjugates incorporating a benzonitrile-related scaffold have been designed and evaluated for their potential biological activities. biointerfaceresearch.com

Q & A

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-hydroxybenzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves bromination and hydroxylation of benzonitrile precursors. For example, 3,5-dihydroxybenzonitrile synthesis starts with acetylation of hydroxyl groups, followed by nitrile formation via amidation and dehydration . For brominated analogs, electrophilic aromatic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Optimization includes controlling stoichiometry (e.g., excess Br₂ for di-substitution) and temperature (0–25°C to minimize side reactions). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. How should researchers address solubility challenges when working with 2,4-Dibromo-6-hydroxybenzonitrile in polar aprotic solvents?

- Methodological Answer : Brominated benzonitriles often exhibit low solubility in polar aprotic solvents like DMF or DMSO due to strong intermolecular halogen bonding. Strategies include:

- Sonication at 40–50°C to disrupt crystal lattices.

- Using co-solvents (e.g., 10% THF in DMSO).

- Derivatization via silylation of the hydroxyl group to reduce polarity .

Solubility parameters (Hansen solubility parameters) should be calculated computationally to guide solvent selection .

Q. What spectroscopic techniques (NMR, IR) are most effective for characterizing 2,4-Dibromo-6-hydroxybenzonitrile, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (δ 10–12 ppm) and nitrile carbon (δ 115–120 ppm) are diagnostic. Bromine substituents cause deshielding in aromatic protons (δ 7.5–8.5 ppm) and splitting due to coupling (²J ~ 2–3 Hz) .

- IR : The -CN stretch appears at ~2230 cm⁻¹, while the hydroxyl group shows a broad peak at ~3200–3400 cm⁻¹. Halogen vibrations (C-Br) occur at 500–600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic patterns from bromine (¹:¹ ratio for two Br atoms) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of 2,4-Dibromo-6-hydroxybenzonitrile?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrophilicity Index (ω) : Predicts sites prone to nucleophilic attack (e.g., para to Br substituents).

- Fukui Functions : Identifies regions with highest electron density for reactivity mapping.

- HOMO-LUMO Gaps : Correlates with kinetic stability; smaller gaps indicate higher reactivity in cross-coupling reactions .

Software: Gaussian 16 or ORCA, with solvent effects modeled using the PCM approach .

Q. What strategies are recommended for resolving contradictory crystallographic data when determining the structure of 2,4-Dibromo-6-hydroxybenzonitrile using SHELX?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For high-resolution data, the HKLF5 format improves scaling .

- Disordered Halogens : Apply PART/SAME instructions to model bromine positional disorder.

- Hydrogen Bonding : Restrain O-H···N distances (e.g., DFIX 1.85 0.01) based on IR data . Validation tools like PLATON/CHECKCIF flag symmetry mismatches .

Q. In cross-coupling reactions, how does the bromine substitution pattern influence the reactivity of 2,4-Dibromo-6-hydroxybenzonitrile, and what catalyst systems are most effective?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Br at the 2-position is more reactive than the 4-position due to steric and electronic effects. Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (80°C) for selective coupling at the 2-Br site.

- Ullmann Coupling : For C-O bond formation (e.g., aryl ethers), CuI/1,10-phenanthroline in DMF at 120°C targets the 4-Br position .

- Contradiction Management : Conflicting reactivity data may arise from solvent polarity; verify via Hammett plots (σₚ values for Br = +0.23) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.